molecular formula C11H10ClN3OS B10977452 N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea CAS No. 412947-31-0

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No.: B10977452
CAS No.: 412947-31-0
M. Wt: 267.74 g/mol
InChI Key: SZPQTSUDPDNCAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea (CID 727855) is a synthetic urea derivative with the molecular formula C11H10ClN3OS and a molecular weight of 267.73 g/mol . This compound is a high-purity research chemical intended for laboratory investigations only. It is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are exploring this compound primarily in neuroscience and enzymology due to its structural relationship to known bioactive molecules. Compounds featuring the N-(3-chlorophenyl)urea pharmacophore, such as the clinically validated anxiolytic Fenobam, have been identified as potent and non-competitive metabotropic glutamate (mGlu5) receptor antagonists . This suggests potential research applications for this compound in studying neurological pathways and receptor interactions. Furthermore, (thio)urea derivatives, in general, are a significant focus in agricultural chemistry research for their potential as urease inhibitors . Urease enzymes are critical in nitrogen metabolism, and their inhibition is a key strategy to reduce nitrogen loss in soils, thereby improving fertilizer efficiency . The presence of both urea and chlorophenyl moieties in its structure makes this compound a candidate for such biochemical and agronomic studies. The compound is also related to a class of 2-(thio)ureabenzothiazoles ((T)UBTs), which are known to exhibit a broad spectrum of biological activities, including antimicrobial, herbicidal, and insecticidal properties, making them interesting for various pharmacological and agrochemical research programs . Researchers can utilize this chemical as a reference standard or as a building block for synthesizing more complex molecules for specialized assays.

Properties

CAS No.

412947-31-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

SZPQTSUDPDNCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Systems

Typical conditions utilize anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–24 hours. Polar aprotic solvents enhance reaction rates by stabilizing transition states, while maintaining temperatures below 30°C prevents side reactions like allophanate formation.

Table 1: Solvent Effects on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DCM2567895
THF0128297
Acetonitrile2586589

Data adapted from VulcanChem protocols and J-STAGE synthesis reports.

Stoichiometric Considerations

A 1:1 molar ratio of isocyanate to amine minimizes dimerization byproducts. Excess amine (>1.2 eq) leads to bis-urea formation, while excess isocyanate promotes trimerization into biuret structures. Kinetic studies show 95% conversion within 4 hours when using 0.5 M solutions in THF.

Alternative Synthesis Routes Using Triphosgene

For laboratories lacking access to 3-chlorophenyl isocyanate, in situ generation via triphosgene (bis(trichloromethyl) carbonate) provides a viable alternative.

Two-Step Protocol

  • Isocyanate Generation : 3-Chloroaniline reacts with triphosgene (0.33 eq) in dioxane at 50°C for 2 hours, producing 3-chlorophenyl isocyanate with 89% efficiency.

  • Urea Formation : Subsequent addition of 4-methyl-1,3-thiazol-2-amine at 0°C yields the target compound in 76% overall yield.

Critical Parameters :

  • Triphosgene concentration >0.3 eq causes over-chlorination

  • Strict moisture exclusion prevents hydrolysis to unstable carbamic acid

Large-Scale Production and Industrial Adaptations

Patent WO2016132378A2 details optimized protocols for kilogram-scale synthesis, emphasizing:

Antioxidant Stabilization

Addition of L-ascorbic acid (0.1–0.5 wt%) suppresses N-oxide impurity formation during extended reaction times. This is particularly critical in reactions exceeding 8 hours at elevated temperatures (>60°C).

Purification Workflow

  • Primary Extraction : Toluene/water partitioning removes unreacted starting materials

  • Acid-Base Wash : Sequential treatment with 5% citric acid and sodium carbonate solutions

  • Silicondioxide Filtration : Removes polar byproducts through adsorption chromatography

  • Co-Distillation : n-Hexane azeotrope drying ensures <0.1% residual solvents

Table 2: Industrial-Scale Reaction Parameters

ParameterLaboratory ScalePilot Plant (10 kg)
Reaction Volume (L/kg)85
Cooling Rate (°C/min)20.5
Filtration Time (h)0.53
Final Yield (%)7882

Data derived from Google Patents process descriptions.

Mechanistic Insights and Side Reaction Analysis

Urea Formation Kinetics

FTIR monitoring reveals three distinct phases:

  • Induction Period (0–30 min) : Slow N-H activation of the thiazolyl amine

  • Rapid Coupling (30–180 min) : Linear increase in urea C=O signal (1715 cm⁻¹)

  • Termination (180–240 min) : Plateau due to reactant depletion

Major Impurities and Mitigation

  • Allophanates (2–5%) : Controlled by maintaining sub-stoichiometric isocyanate

  • Biurets (<1%) : Suppressed through rigorous solvent drying (H₂O <50 ppm)

  • N-Oxides (0.3–1.2%) : Addressed via L-ascorbic acid addition

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its overactivity is linked to several medical conditions, including kidney stones and certain infections. The inhibition of urease has been a target for drug development due to its potential to mitigate these conditions.

Recent studies have demonstrated that derivatives of thiourea, closely related to N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, exhibit significant urease inhibitory activity. For instance, compounds with similar structures have shown IC50 values ranging from 0.0019μM0.0019\,\mu M to 0.0532μM0.0532\,\mu M, indicating their potency as urease inhibitors . The non-competitive inhibition mechanism observed in some derivatives suggests that these compounds can effectively disrupt urease activity without competing with the substrate .

Anticancer Potential

The anticancer properties of this compound have also been explored. Compounds in this class have been synthesized and evaluated for their effectiveness against various cancer cell lines. The structural modifications involving thiazole rings have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

In one study focusing on similar thiourea derivatives, researchers reported promising results against breast cancer cell lines (MDA-MB 231), suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics . The ability of these compounds to target specific pathways involved in tumor growth makes them valuable in the search for new anticancer agents.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and chlorophenyl isocyanates or similar reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

StudyFocusFindings
Urease InhibitionCompounds exhibited IC50 values between 0.0019μM0.0019\,\mu M to 0.0532μM0.0532\,\mu M.
Anticancer ActivitySignificant activity against MDA-MB 231 cell line; potential for further development as anticancer agents.
Synthesis MethodologyDetailed synthetic routes leading to high-yield production of thiazole-based compounds with biological activity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea involves its

Biological Activity

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN4OS
  • Molecular Weight : 344.8 g/mol
  • IUPAC Name : 1-[(3-chlorophenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
  • SMILES Notation : C1=CC(=CC(=C1)Cl)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes its effectiveness:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.5--
OVCAR-4 (Ovarian Cancer)25.9--
PC-3 (Prostate Cancer)28.7--
CAKI-1 (Renal Cancer)15.9--
MDA-MB-435 (Breast Cancer)27.9--
T-47D (Breast Cancer)15.1--

These results indicate that the compound has selective cytotoxicity towards certain cancer types, making it a candidate for further development as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. In vitro studies evaluated its efficacy against several bacterial and fungal strains:

MicroorganismInhibition (%)
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh (94.5%)
Pseudomonas aeruginosaPoor
Staphylococcus aureusModerate
Candida albicansPoor

The compound demonstrated significant growth inhibition against Acinetobacter baumannii, suggesting potential as an antimicrobial agent .

Synthesis and Evaluation

The synthesis of this compound involved various chemical reactions aimed at optimizing yield and purity. The compound was synthesized using established methodologies for urea derivatives, which are known for their diverse biological activities.

In one study, the synthesized compounds were subjected to acute oral toxicity tests and showed no significant toxicity in vivo, indicating a favorable safety profile for further testing .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications to the thiazole ring and the phenyl group could enhance biological activity. For instance, substituting different groups on the thiazole moiety led to variations in antiproliferative activity across different cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several urea-based derivatives, differing primarily in substituent positions and heterocyclic modifications:

Substitution on the Phenyl Ring
  • N-(4-Chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea ():
    • The 4-chlorophenyl group contrasts with the target compound’s 3-chloro substitution. The para-chloro position may enhance planarity and dipole interactions, whereas meta-substitution (as in the target) could alter binding pocket compatibility in enzymatic targets .
  • AR-A014418 is a potent GSK-3β inhibitor (IC₅₀ = 500 nM), highlighting the impact of substituent choice on kinase affinity .
Modifications on the Thiazole Ring
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea ():
    • A 4-methoxy-phenyl group on the thiazole ring (vs. 4-methyl in the target) improves anti-inflammatory activity in carrageenan-induced edema models, suggesting that bulkier substituents may enhance potency in certain therapeutic contexts .
  • 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea ():
    • Replacement of the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electronic properties and binding interactions. The 5-ethyl group on thiadiazole may influence lipophilicity compared to the target’s 4-methyl-thiazole .
Urea Linker vs. Alternative Functional Groups
  • Such changes could shift activity toward different biological targets .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 3-chlorophenyl and 4-methyl-thiazole groups likely increase logP compared to analogs with polar substituents (e.g., methoxy or nitro), affecting blood-brain barrier penetration and oral bioavailability.

Q & A

Q. What is the synthetic route for N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and what are the critical reaction parameters?

The compound is synthesized via the reaction of 3-chlorophenyl isocyanate with 4-methyl-1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is added to neutralize HCl byproducts. Reaction optimization requires strict control of stoichiometry, solvent purity, and temperature to avoid side products like symmetrical ureas. Yield improvements may involve microwave-assisted synthesis, as demonstrated for analogous thiazolylurea derivatives .

Q. Which spectroscopic and analytical methods are recommended for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm urea NH protons (δ ~9–11 ppm) and aromatic/thiazole ring protons.
  • HRMS (ESI) : For molecular ion verification (e.g., [M+H]⁺).
  • X-ray crystallography : To resolve bond angles and confirm planarity of the urea-thiazole core (using SHELXL for refinement; see crystallography section below) .
  • HPLC-PDA : To assess purity (>98%) and detect isomers or impurities .

Q. What preliminary biological activities have been reported for this compound class?

Urea-thiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. For example, AR-A014418 (a structural analog) inhibits GSK-3β (IC₅₀ = 38 nM) via competitive ATP binding. Preliminary screening should include kinase inhibition assays (e.g., ADP-Glo™) and cytotoxicity profiling in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise?

Single-crystal X-ray analysis using SHELXL (e.g., P2₁/n space group, MoKα radiation) reveals planarity of the urea-thiazole core (r.m.s. deviation <0.05 Å). Challenges include:

  • Crystal growth : Slow evaporation of ethyl acetate/hexane mixtures with 5% ethanol improves crystal quality.
  • Hydrogen bonding : Intermolecular N–H⋯O/N interactions stabilize the lattice (e.g., chains along [101]).
  • Disorder : Methyl/chlorophenyl groups may require constrained refinement. Use ORTEP-3 for graphical validation .

Q. How to resolve contradictions in reported biological activity data (e.g., discrepancies in target binding or pharmacokinetics)?

For conflicting GSK-3β inhibition vs. brain uptake data (as seen in AR-A014418 studies):

  • Methodological checks : Verify assay conditions (e.g., ATP concentration, pH).
  • Isotope labeling : Use ¹¹C/³H radiolabeling to track compound distribution in vivo.
  • Co-crystallization : Compare ligand-bound vs. unbound kinase structures to confirm binding poses .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Align the urea-thiazole scaffold with ATP-binding pockets (e.g., GSK-3β).
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., urea NH with Thr138).
  • Pharmacophore modeling : Highlight essential moieties (e.g., nitro groups on thiazole for kinase inhibition) .

Q. How to design structure-activity relationship (SAR) studies targeting thiazole ring modifications?

  • Substituent variation : Replace 4-methyl with nitro (enhances kinase inhibition) or methoxy (improves solubility).
  • Bioisosteres : Substitute thiazole with oxazole or pyridine to modulate electronic effects.
  • Rigid analogs : Replace flexible benzyl groups with phenyl rings to test conformational entropy impacts (see AR-A014418 vs. rigid derivatives) .

Q. Which in vivo models are suitable for pharmacokinetic and toxicity profiling?

  • Rodent models : Assess oral bioavailability and blood-brain barrier penetration (e.g., tail-vein injection with LC-MS/MS quantification).
  • Zebrafish embryos : Screen for developmental toxicity (e.g., LC₅₀ determination).
  • Metabolite identification : Use microsomal incubation (CYP450 enzymes) paired with HRMS .

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